

Application Notes and Protocols for the Mass Spectrometry Analysis of Methionylthreonine

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Compound of Interest

Compound Name: Methionylthreonine

Cat. No.: B12105053

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Introduction

Methionylthreonine, a dipeptide composed of methionine and threonine, is a molecule of interest in various fields of biomedical research, including proteomics, metabolomics, and drug discovery. Accurate and sensitive quantification of **Methionylthreonine** in complex biological matrices is crucial for understanding its physiological roles and for the development of novel therapeutics. This document provides detailed application notes and protocols for the analysis of **Methionylthreonine** using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.^{[1][2]}

Quantitative Data

The following tables summarize the key quantitative data for the mass spectrometry analysis of **Methionylthreonine**.

Table 1: Mass Spectrometry Properties of **Methionylthreonine**

Property	Value	Source
Chemical Formula	C ₉ H ₁₈ N ₂ O ₄ S	[3] [4]
Molecular Weight	250.32 g/mol	[4]
Monoisotopic Mass	250.0987 Da	[5]
Precursor Ion ([M+H] ⁺) m/z	251.1060	[5]

Table 2: Theoretical and Experimental Fragmentation of **Methionylthreonine** ([M+H]⁺)

Collision-induced dissociation (CID) of the protonated **Methionylthreonine** precursor ion ([M+H]⁺ at m/z 251.106) results in the formation of characteristic b and y fragment ions. The primary cleavage site is the peptide bond.

Fragment Ion Type	Sequence	Theoretical m/z	Experimental m/z
b ₁	Met	132.0532	-
y ₁	Thr	120.0655	-
b ₂	Met-Thr	233.1036	-
Immonium Ion (Met)	104.0532	104.0541 [5]	
Other Major Fragment	-	150.0601 [5]	
Other Major Fragment	-	133.0338 [5]	
Other Major Fragment	-	190.0543 [5]	
Other Major Fragment	-	157.0984 [5]	

Note: The experimental fragment m/z values are from a public repository and may have been generated under specific, unstated conditions. The theoretical values provide a basis for method development and confirmation.

Experimental Protocols

Sample Preparation from Biological Fluids (e.g., Plasma, Urine)

This protocol outlines a general procedure for the extraction of **Methionylthreonine** from biological fluids.

Materials:

- Biological fluid sample (e.g., plasma, urine)
- Internal Standard (IS) solution (e.g., stable isotope-labeled **Methionylthreonine**)
- Acetonitrile (ACN), LC-MS grade
- Formic acid (FA), LC-MS grade
- Water, LC-MS grade
- Protein precipitation agent (e.g., Trichloroacetic acid (TCA) or cold ACN)
- Centrifuge
- Vortex mixer
- Syringe filters (0.22 μm)
- Autosampler vials

Procedure:

- Thaw Samples: Thaw frozen biological samples on ice.
- Spike with Internal Standard: To 100 μL of the sample, add a known concentration of the internal standard solution. The IS helps to correct for variations in sample preparation and instrument response.
- Protein Precipitation:

- Add 300 μ L of cold acetonitrile to the sample.
- Alternatively, for a more stringent protein removal, add 10 μ L of 20% TCA.
- Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
- Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Supernatant Collection: Carefully collect the supernatant without disturbing the protein pellet.
- Filtration (Optional but Recommended): Filter the supernatant through a 0.22 μ m syringe filter to remove any remaining particulate matter.
- Solvent Evaporation and Reconstitution:
 - Evaporate the supernatant to dryness under a gentle stream of nitrogen.
 - Reconstitute the dried extract in 100 μ L of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% Formic Acid).
- Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

- A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

Parameter	Recommended Conditions
Column	Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.3 mL/min
Injection Volume	5 µL
Column Temperature	40°C
Gradient	2% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 2% B and equilibrate for 3 min.

MS/MS Parameters (Positive Ion Mode):

Parameter	Recommended Settings
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Gas Temperature	350°C
Desolvation Gas Flow	800 L/hr
Cone Gas Flow	50 L/hr
Collision Gas	Argon
MRM Transitions	Methionylthreonine: 251.1 → 104.1 (quantifier), 251.1 → 132.1 (qualifier) Internal Standard: (To be determined based on the specific IS used)
Collision Energy	To be optimized for the specific instrument, typically in the range of 10-25 eV.
Dwell Time	100 ms

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of **Methionylthreonine** from biological samples.

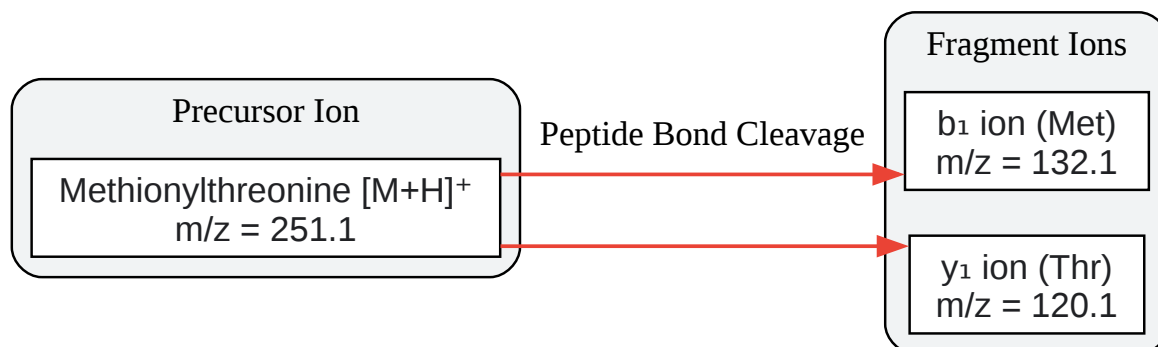


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Caption: Experimental workflow for **Methionylthreonine** analysis.

Fragmentation Pathway

This diagram illustrates the theoretical fragmentation of protonated **Methionylthreonine** in the mass spectrometer.



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Caption: Fragmentation of **Methionylthreonine**.

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